molecular formula C21H27N5O13P2 B1197635 Phenyladenine dinucleotide CAS No. 68134-82-7

Phenyladenine dinucleotide

Número de catálogo: B1197635
Número CAS: 68134-82-7
Peso molecular: 619.4 g/mol
Clave InChI: KFGSYRXPFCYJJR-UCRSCDPVSA-N
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Descripción

Dinucleotides are molecules composed of two nucleotide units linked by a phosphodiester bond. They play critical roles in biological systems, serving as cofactors (e.g., NADH), genetic material components, and regulatory elements. Such modifications could alter its biochemical properties, including stability, binding affinity, and interaction with proteins or nucleic acids. This article compares phenyladenine dinucleotide (theoretical) with structurally or functionally similar dinucleotides, leveraging insights from genomic, structural, and biochemical studies.

Propiedades

Número CAS

68134-82-7

Fórmula molecular

C21H27N5O13P2

Peso molecular

619.4 g/mol

Nombre IUPAC

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4-dihydroxy-5-phenyloxolan-2-yl)methyl hydrogen phosphate

InChI

InChI=1S/C21H27N5O13P2/c22-19-13-20(24-8-23-19)26(9-25-13)21-17(30)15(28)12(38-21)7-36-41(33,34)39-40(31,32)35-6-11-14(27)16(29)18(37-11)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-18,21,27-30H,6-7H2,(H,31,32)(H,33,34)(H2,22,23,24)/t11?,12-,14?,15-,16?,17-,18?,21-/m1/s1

Clave InChI

KFGSYRXPFCYJJR-UCRSCDPVSA-N

SMILES

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

SMILES isomérico

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

SMILES canónico

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Sinónimos

phenyladenine dinucleotide

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Dinucleotides

CpG Dinucleotides

CpG dinucleotides (cytosine followed by guanine linked by a phosphodiester bond) are well-studied in viral and eukaryotic genomes. Key findings include:

  • Genomic Suppression: Vertebrate-infecting viruses exhibit significant CpG suppression due to host immune mechanisms targeting CpG-rich viral RNA . For example, flaviviruses show CpG underrepresentation at codon-codon interfaces, likely to evade host detection .
  • Structural Dynamics : Substitutions like 5-chlorocytosine in CpG dinucleotides (e.g., PDB 4mgw) alter base-pairing and DNA flexibility, impacting protein binding .
Metric CpG Dinucleotide Hypothetical Phenyladenine Dinucleotide
Genomic Abundance Suppressed in vertebrates Unknown; potential stability-driven bias
Structural Impact Alters DNA flexibility Likely steric hindrance from phenyl group
Host Interaction Immune evasion Unclear; may affect protein binding

NADH (Nicotinamide Adenine Dinucleotide)

NADH is a metabolic cofactor critical for redox reactions. Key contrasts include:

  • Conformational Flexibility : NADH adopts distinct geometries in solution (e.g., α- vs. β-forms), affecting its interaction with enzymes .
  • Functional Role : Unlike this compound, NADH’s adenine and nicotinamide moieties enable electron transfer. Phenyl substitutions could disrupt redox activity but enhance hydrophobicity.

Methodological Insights for Comparative Analysis

Synonymous Dinucleotide Usage (SDU)

SDU quantifies dinucleotide representation relative to synonymous codon usage, disentangling codon bias from host-driven selection . For example:

  • Vertebrate viruses show CpG suppression across codon positions (SDU < 0) due to immune pressure .
  • Applying SDU to this compound would require assessing its frequency against synonymous codon-encoded sequences.

Relative Dinucleotide Abundance (RDA)

RDA compares observed dinucleotide frequency to random expectations. NADH and CpG dinucleotides deviate significantly from RDA = 1, reflecting evolutionary constraints . This compound’s RDA could reveal selection for stability or interaction motifs.

Research Implications and Limitations

  • Structural Studies : Molecular dynamics simulations (as in ) could model this compound’s steric and electronic effects.
  • Functional Gaps: No empirical data exist on this compound’s role in genomes or metabolism. Experimental validation is needed.

Q & A

Q. What strategies align phenomenological research methods with this compound’s functional dynamics?

  • Methodological Answer : Use a bounded phenomenon approach:
  • Define the phenomenon (e.g., "pH-dependent catalytic efficiency").
  • Collect data via stopped-flow kinetics and circular dichroism.
  • Analyze via hermeneutic cycles to iteratively refine hypotheses .

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